molecular formula C5H12N2O B1355294 2-(dimethylamino)-N-methylacetamide CAS No. 76015-17-3

2-(dimethylamino)-N-methylacetamide

Cat. No. B1355294
CAS RN: 76015-17-3
M. Wt: 116.16 g/mol
InChI Key: JEBQLPWDWZIMSY-UHFFFAOYSA-N
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Description

2-(Dimethylamino)ethyl methacrylate (DMAEMA) is a methacrylic acid derivative that is used as a monomer in the production of polymers with a wide range of applications . It is used as corrosion inhibitor, anti-scaling agent, paint additive, coating additive and solids separation agent .


Synthesis Analysis

The synthesis of similar compounds like 2-dimethylaminoethyl chloride hydrochloride has been reported . The synthetic process comprises steps of taking dimethylethanolamine as a raw material, controlling the temperature at 5-15 DEG C under an ice water bath condition and directly carrying out a chlorination reaction between the dimethylethanolamine and thionyl chloride .


Chemical Reactions Analysis

In a study, the collisional fragmentation of peptides whose amine groups were derivatized with five linear ω-dimethylamino acids, from 2-(dimethylamino)-acetic acid to 6-(dimethylamino)-hexanoic acid was investigated .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like 2-(dimethylamino)ethyl methacrylate have been reported . It has a boiling point of 182-192 °C and a density of 0.933 g/mL at 25 °C .

Scientific Research Applications

Antipsychotic Effects in Schizophrenia

2-(Dimethylamino)-N-methylacetamide and related derivatives demonstrate promising results in the treatment of schizophrenia. A study evaluating these compounds in a ketamine-induced schizophrenia model in mice found significant reduction in depressive-like behaviors, suggesting potential as an anti-schizophrenic medication with lower side effects (Moghaddam et al., 2013).

Thermodynamic Properties

An extensive thermodynamic study of acetamides, including N-methylacetamide and N, N-dimethylacetamide, has been conducted. This research provides insights into the phase behavior and thermodynamic properties of these substances, which could be beneficial for various industrial and research applications (Štejfa et al., 2020).

Alzheimer's Disease Research

2-(Dimethylamino)-N-methylacetamide derivatives have been used in Alzheimer's disease research. One study used a derivative of this compound, [18F]FDDNP, in positron emission tomography to locate and monitor neurofibrillary tangles and beta-amyloid plaques in living Alzheimer's patients (Shoghi-Jadid et al., 2002).

Erythroleukemia Cell Differentiation

Research indicates that polymethylene bisacetamides, including N-methylacetamide derivatives, are potent inducers of erythroid differentiation in murine erythroleukemia cells. This finding opens potential pathways for therapeutic applications in blood cell disorders (Reuben et al., 1976).

Antibacterial and Antiviral Properties

Copolymers based on 2-dimethylaminoethyl methacrylate and 2-diethylaminoethyl methacrylate with derivatives like N-methylacetamide have shown antibacterial and antiviral activity. This research suggests potential applications in the development of new antimicrobial materials (Назарова et al., 2019).

CB2 Receptor Inverse Agonists and Osteoclast Inhibitors

A study discovered that N,N'-((4-(Dimethylamino)phenyl)methylene)bis(2-phenylacetamide) acts as a CB2inverse agonist, showing potential as a new class of antiosteoporosis agents. Subsequent derivatives of this compound were found to inhibit osteoclast formation, indicating their possible use in treating bone-related disorders (Yang et al., 2012).

Environmental and Occupational Health Monitoring

Dimethylacetamide, closely related to 2-(dimethylamino)-N-methylacetamide, has been monitored in occupational settings to assess exposure risks. Studies suggest that biological monitoring is crucial for substances like dimethylacetamide that are easily absorbed through the skin, indicating the importance of exposure assessment in occupational health (Borm et al., 1987).

Synthesis of New Chemical Compounds

Research includes the synthesis of new chemical compounds like N-Methyl-N-vinylacetamide from N-methylacetamide, indicating the role of these derivatives in the development of new materials and chemicals for various applications (Zhang Jie, 2007).

Solubility and Thermodynamic Studies

The solubility of hydrogen sulfide in N-methylacetamide and N,N-dimethylacetamide has been studied, offering valuable data for industrial and environmental applications. These findings help understand the interactions of gases with different solvents (Shokouhi et al., 2015).

Fluorescent Probing and Environmental Analysis

2-(Dimethylamino)-N-methylacetamide derivatives have been used in the development of fluorescent probes for detecting carbonyl compounds in environmental water samples, highlighting their role in environmental monitoring and analysis (Houdier et al., 2000).

Safety And Hazards

The safety data sheet for a similar compound, 2-Dimethylaminoethyl chloride hydrochloride, indicates that it is toxic if swallowed, toxic in contact with skin, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Future Directions

In terms of future directions, there is ongoing research into the use of similar compounds in various applications. For example, Poly [2-(dimethylamino)ethyl methacrylate] (PDMAEMA) linear polymer and its copolymers represent one example of functional materials which inhibit the growth of both harmful Gram-negative and Gram-positive bacteria .

properties

IUPAC Name

2-(dimethylamino)-N-methylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2O/c1-6-5(8)4-7(2)3/h4H2,1-3H3,(H,6,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEBQLPWDWZIMSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40544796
Record name N,N~2~,N~2~-Trimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(dimethylamino)-N-methylacetamide

CAS RN

76015-17-3
Record name N,N~2~,N~2~-Trimethylglycinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40544796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
M Stodulski, J Jaźwiński, J Mlynarski - 2008 - Wiley Online Library
A synthetic route to a series of C 2 ‐symmetric chiral ligands armed with selectively protected amino acids have been developed with the aim to study the potential of the corresponding …
PA Renhowe, S Pecchi, CM Shafer… - Journal of medicinal …, 2009 - ACS Publications
The inhibition of key receptor tyrosine kinases (RTKs) that are implicated in tumor vasculature formation and maintenance, as well as tumor progression and metastasis, has been a …
Number of citations: 167 pubs.acs.org
H Qi, T Zhong, P Huo, J Zheng, Z Zhao… - Journal of Materials …, 2023 - pubs.rsc.org
Organic light-emitting diodes (OLEDs) have demonstrated commercial success in displays and lighting. However, deep blue OLEDs are still the bottleneck due to the lack of efficient …
Number of citations: 1 pubs.rsc.org
GJ Roth, A Heckel, F Colbatzky… - Journal of medicinal …, 2009 - ACS Publications
Inhibition of tumor angiogenesis through blockade of the vascular endothelial growth factor (VEGF) signaling pathway is a new treatment modality in oncology. Preclinical findings …
Number of citations: 263 pubs.acs.org
W Yan, X Wang, Y Dai, B Zhao, X Yang… - Journal of Medicinal …, 2016 - ACS Publications
Fibroblast growth factor receptor (FGFR) represents an attractive oncology target for cancer therapy in view of its critical role in promoting cancer formation and progression, as well as …
Number of citations: 50 pubs.acs.org

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